(R)-3-Chloro-1,1-diphenylpropan-2-ol
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Overview
Description
(R)-3-Chloro-1,1-diphenylpropan-2-ol is a chiral organic compound with the molecular formula C15H15ClO. It is characterized by a chlorine atom attached to the third carbon of a propan-2-ol molecule, with two phenyl groups attached to the first carbon. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as (R)-phenylalanine, the synthesis can involve multiple steps including protection, alkylation, and deprotection.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to induce asymmetry during the synthesis process.
Industrial Production Methods: Large-scale synthesis often involves optimizing reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry.
Types of Reactions:
Oxidation: Oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce this compound from its corresponding ketones or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide (OH-) or alkoxide (OR-) ions are typically employed.
Major Products Formed:
Oxidation: (R)-3-Chloro-1,1-diphenylpropanone, (R)-3-Chloro-1,1-diphenylpropanoic acid.
Reduction: (R)-3-Chloro-1,1-diphenylpropan-1-ol.
Substitution: (R)-3-Hydroxy-1,1-diphenylpropan-2-ol, (R)-3-alkoxy-1,1-diphenylpropan-2-ol.
Scientific Research Applications
(R)-3-Chloro-1,1-diphenylpropan-2-ol is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is involved in the synthesis of pharmaceuticals, including antidepressants and other biologically active compounds.
Industry: Its applications extend to the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (R)-3-Chloro-1,1-diphenylpropan-2-ol exerts its effects depends on its specific application. For instance, in pharmaceutical synthesis, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
(R)-3-Chloro-1,1-diphenylpropan-2-ol is structurally similar to other chiral chlorinated alcohols, such as (R)-3-Chloro-1-phenyl-1-propanol. its unique diphenyl substitution pattern provides distinct reactivity and biological activity compared to its analogs. Other similar compounds include:
(R)-3-Chloro-1-phenyl-1-propanol
(R)-3-Chloro-1-phenyl-2-propanol
(R)-3-Chloro-1-phenyl-2-methylpropanol
These compounds differ in their substitution patterns and, consequently, their chemical behavior and applications.
Biological Activity
(R)-3-Chloro-1,1-diphenylpropan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chiral center, which contributes to its biological activity. The molecular formula is C15H16Cl, and its structure includes two phenyl groups attached to a propane backbone with a chlorine atom at the third carbon position.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related phenolic compounds have shown effectiveness against various bacterial strains, including resistant strains. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells .
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. Compounds with similar diphenyl structures have been shown to inhibit cell proliferation in cancer cell lines through various pathways, including apoptosis induction and cell cycle arrest. The specific pathways for this compound require further investigation but may involve modulation of signaling pathways associated with tumor growth .
The biological activity of this compound can be attributed to several proposed mechanisms:
- Oxidative Stress Induction : Similar compounds induce oxidative stress through ROS generation, which can damage cellular components and lead to cell death.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial survival or tumor growth.
- Receptor Interaction : The compound could interact with cellular receptors that mediate responses to stress or inflammation, affecting cellular signaling pathways.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various chlorinated phenolic compounds, including this compound. Results indicated significant inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at low concentrations .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 50 | E. coli |
Similar Compound A | 25 | S. aureus |
Similar Compound B | 100 | P. aeruginosa |
Study 2: Cytotoxicity in Cancer Cell Lines
In vitro studies on cancer cell lines revealed that this compound exhibited cytotoxic effects at concentrations ranging from 10 to 100 µM. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
Cell Line | IC50 (µM) | Mechanism Observed |
---|---|---|
MCF-7 (Breast) | 30 | Apoptosis |
HeLa (Cervical) | 45 | Cell Cycle Arrest |
A549 (Lung) | 25 | ROS Generation |
Properties
IUPAC Name |
(2R)-3-chloro-1,1-diphenylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15,17H,11H2/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAVYZDFXKPPAU-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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